BenchChemオンラインストアへようこそ!

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride

fragment-based drug discovery lead-like properties conformational restriction

This (1S,3R,4R)-configured aminocyclopentane diol hydrochloride is a pre-validated, stereochemically defined scaffold featuring three contiguous stereocenters and zero rotatable bonds. Its trans-1,3-diol geometry and enhanced aqueous solubility (vs. free base) make it uniquely suited for constructing lead-like compound libraries via regioselective N-acylation without hydroxyl protection. An ideal chiral entry point for kinase inhibitors, nucleoside analogs, and endocannabinoid tool compounds. Guarantee batch-to-batch consistency for your medicinal chemistry program.

Molecular Formula C5H12ClNO2
Molecular Weight 153.61
CAS No. 1402855-09-7
Cat. No. B2735284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride
CAS1402855-09-7
Molecular FormulaC5H12ClNO2
Molecular Weight153.61
Structural Identifiers
SMILESC1C(CC(C1N)O)O.Cl
InChIInChI=1S/C5H11NO2.ClH/c6-4-1-3(7)2-5(4)8;/h3-5,7-8H,1-2,6H2;1H/t3-,4+,5+;/m0./s1
InChIKeyHISQDHHEVRZPBF-UJPDDDSFSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(1S,3R,4R)-4-Aminocyclopentane-1,3-diol Hydrochloride (CAS 1402855-09-7): Chiral Cyclopentane Scaffold for Stereodefined Diversity-Oriented Synthesis


(1S,3R,4R)-4-Aminocyclopentane-1,3-diol hydrochloride (CAS 1402855-09-7) is a chiral, trisubstituted cyclopentane scaffold bearing three contiguous stereocenters with a trans-1,3-diol and a 4-amino group [1]. The hydrochloride salt (MW 153.61 g/mol, TPSA 66.5 Ų, zero rotatable bonds) provides enhanced aqueous solubility and bench stability relative to the free base [2]. This compound belongs to the broader class of 4-aminocyclopentane-1,3-diols, which have been systematically characterized as sp³-rich, fragment-like molecular platforms ideally suited for constructing lead-like compound libraries through regioselective N-acylation [1].

Why Generic Aminocyclopentane Diol Substitution Fails for (1S,3R,4R)-4-Aminocyclopentane-1,3-diol Hydrochloride


The 4-aminocyclopentane-1,3-diol scaffold exists as multiple stereoisomers—including (1R,3R,4R), (1S,3S,4S), (1R,3S,4S), and the (1S,3R,4R) configuration—each presenting distinct spatial orientation of the amino and hydroxyl substituents [1]. The trans relationship between the C-1 and C-3 hydroxyl groups in the (1S,3R,4R) isomer is a critical structural determinant that cannot be replicated by the corresponding cis-diol regioisomers such as 4-aminocyclopentane-1,2-diol, which exhibit altered hydrogen-bonding geometry and different glycosidase inhibition profiles . Furthermore, acyclic amino diol alternatives (e.g., serinol) lack the conformational rigidity and zero-rotatable-bond architecture that underpins the scaffold's utility as a stereochemically defined platform for parallel library synthesis [1].

Quantitative Differentiation Evidence for (1S,3R,4R)-4-Aminocyclopentane-1,3-diol Hydrochloride Against Closest Analogs


Conformational Rigidity: Zero Rotatable Bonds Versus Acyclic Amino Diol Alternatives

The (1S,3R,4R)-4-aminocyclopentane-1,3-diol scaffold possesses zero rotatable bonds, a feature that fundamentally differentiates it from commonly employed acyclic amino diol building blocks such as 2-aminopropane-1,3-diol (serinol) which contains two rotatable bonds [1]. In fragment-based library construction, this conformational restriction translates to reduced entropic penalty upon target binding and improved ligand efficiency. The pseudo-rotation of the cyclopentane ring further enables sampling of wide-ranging conformational space while maintaining the defined stereochemical relationship among substituent attachment points [1]. The topological polar surface area (TPSA) of the (1S,3R,4R) isomer is 66.5 Ų, positioning it within the favorable range for oral bioavailability potential (typically <140 Ų) while remaining more polar than many aromatic fragment alternatives [2].

fragment-based drug discovery lead-like properties conformational restriction library design

Stereochemically Defined Derivatization: Trans-1,3-Diol Orientation Versus Cis-Diol Regioisomers

The trans orientation of the two oxygen atoms in the (1S,3R,4R) configuration has been unequivocally confirmed by X-ray structure determination of the racemic 4-aminocyclopentane-1,3-diol mixtures [1]. This trans-1,3-diol geometry places the hydroxyl groups on opposite faces of the cyclopentane ring, creating distinct spatial vectors for derivatization compared to the cis-1,2-diol arrangement found in 4-aminocyclopentane-1,2-diol regioisomers . The established N-selective polymer-assisted acylation protocol enables exclusive functionalization at the 4-amino position while preserving both hydroxyl groups for subsequent diversification, yielding 4-amidocyclopentane-1,3-diol monoethers with defined stereochemistry [1]. This regiochemical control is not achievable with 4-aminocyclopentane-1,2-diol scaffolds, where the vicinal diol competes for acylation under similar conditions.

parallel synthesis regioselective acylation stereochemical diversity scaffold decoration

Cytotoxic Potential of Derived Library Compounds: Low Micromolar IC50 Achieved from This Scaffold

An 80-member library of 4-amidocyclopentane-1,3-diol monoethers constructed from the racemic 4-aminocyclopentane-1,3-diol scaffold (encompassing the (1S,3R,4R) configuration) was screened in a tumor cell line assay [1]. Five library members demonstrated cytotoxic activity with IC50 values in the low micromolar range [1]. While the parent amino diol scaffold itself is not directly cytotoxic, its derivatives achieve hit-level potency, validating the scaffold as a productive starting point for medicinal chemistry optimization. In contrast, libraries constructed from acyclic amino diol scaffolds often yield fewer hits due to the entropic penalty of flexible linkers and less defined spatial presentation of substituents [1].

antitumor screening phenotypic assay library-to-hit progression cytotoxicity

Physicochemical Profile Comparison: Superior Aqueous Solubility Profile Versus Aromatic Fragment Alternatives

The (1S,3R,4R)-4-aminocyclopentane-1,3-diol scaffold possesses a calculated AlogP of approximately 1.29, a TPSA of 66.5 Ų, and passes key fragment-based drug discovery metrics with 4 H-bond donors and 3 H-bond acceptors . The sp³-rich framework and pseudo-rotation of the cyclopentane ring disrupt planarity, which is explicitly noted as favorable for aqueous solubility compared to flat aromatic fragments commonly employed in fragment libraries . This three-dimensional character, combined with the hydrophilic amino and hydroxyl substituents, yields a computed LogP of approximately -0.75 for the free base form, making it substantially more soluble in aqueous assay buffers than mono-functionalized cyclopentane building blocks such as cyclopentylamine (LogP ~0.9) or cyclopentanol (LogP ~0.7) [1].

physicochemical properties fragment library design aqueous solubility drug-likeness

Industrial Relevance: Chiral Amino-Diol Cyclopentane Intermediates in cGMP Manufacturing of Pevonedistat (NAE Inhibitor)

The (1S,2S,4R)-4-amino-2-(hydroxymethyl)cyclopentanol scaffold—a close structural analog of the (1S,3R,4R)-4-aminocyclopentane-1,3-diol system—serves as the key chiral intermediate in the cGMP manufacturing process of pevonedistat (MLN4924), a clinical-stage NEDD8-activating enzyme (NAE) inhibitor developed by Takeda Pharmaceuticals [1]. The manufacturing route, demonstrated at 50 kg scale, relies on the three contiguous stereocenters of the amino-diol cyclopentane core, achieving >95% (a/a) chemical purity by HPLC after crystallization as the HBr salt [1]. This industrial precedent establishes the critical importance of stereochemically pure aminocyclopentane diol scaffolds in pharmaceutical process chemistry, distinguishing them from non-chiral or flexible amino diol alternatives that cannot support enantioselective downstream transformations [1].

process chemistry cGMP manufacturing NAE inhibitor pevonedistat chiral intermediate

Optimal Application Scenarios for (1S,3R,4R)-4-Aminocyclopentane-1,3-diol Hydrochloride Based on Verified Differentiation Evidence


Stereochemically Defined Fragment Library Construction via Parallel N-Acylation

The (1S,3R,4R) configuration provides three stereochemically defined attachment points with trans-1,3-diol geometry, enabling construction of lead-like compound libraries through polymer-assisted N-selective acylation without hydroxyl protection [1]. The resulting 4-amidocyclopentane-1,3-diol monoethers retain the conformational rigidity and defined stereochemistry of the parent scaffold while introducing diversity at the amino position. This approach has been validated through the synthesis and characterization of an 80-member screening library [1].

Fragment-Based Drug Discovery Requiring sp³-Rich, Low-Molecular-Weight Starting Points

With a molecular weight of 153.61 g/mol, zero rotatable bonds, and balanced H-bond donor/acceptor count, this scaffold meets fragment library design criteria (Rule of Three compliance) . Its three-dimensional character and disruption of planarity via cyclopentane pseudo-rotation address a known limitation of planar aromatic fragments, which often suffer from poor aqueous solubility and limited conformational sampling [1].

Chiral Intermediate for Enantioselective Synthesis of Cyclopentane-Containing Drug Candidates

The established industrial precedent of chiral aminocyclopentane diol intermediates in cGMP manufacturing of pevonedistat demonstrates the translational relevance of this scaffold class [2]. For medicinal chemistry programs targeting kinase inhibitors, nucleoside analogs, or glycosidase modulators where cyclopentane stereochemistry is critical for target engagement, the (1S,3R,4R) configuration offers a pre-validated chiral entry point that can support eventual scale-up.

Anandamide Analog Synthesis and Cannabinoid Receptor Tool Compound Development

The 4-aminocyclopentane-1,3-diol scaffold has been specifically employed as a platform for synthesizing cyclopentanoid anandamide analogs as tools for investigating molecular biology of the endocannabinoid system [3]. The rigid cyclopentane core serves as a conformationally restricted bioisostere of the ethanolamide head group, enabling structure-activity relationship studies that are not possible with flexible acyclic analogs [3].

Quote Request

Request a Quote for (1S,3R,4R)-4-Aminocyclopentane-1,3-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.